molecular formula C19H19N3O4 B7711565 N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7711565
M. Wt: 353.4 g/mol
InChI Key: MSUMUZPYEPJMJE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic compound featuring a 1,2,4-oxadiazole core linked to a propanamide chain. The oxadiazole ring is substituted with a 3-methoxyphenyl group, while the propanamide moiety is attached to a 4-methoxyphenyl group.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-8-6-14(7-9-15)20-17(23)10-11-18-21-19(22-26-18)13-4-3-5-16(12-13)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUMUZPYEPJMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Intermediate Formation

The oxadiazole ring is synthesized through cyclocondensation of 3-methoxybenzamidoxime with methyl propiolate. Amidoxime preparation begins with 3-methoxybenzonitrile reacting with hydroxylamine hydrochloride in ethanol under reflux (78°C, 10 hr), yielding 3-methoxybenzamidoxime. Nuclear magnetic resonance (NMR) data confirm successful amidoxime formation: 1H^1H NMR (400 MHz, DMSO) δ 8.21 (s, 1H, NH2_2), 7.52–7.41 (m, 4H, Ar–H), 5.12 (s, 2H, NH2_2).

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclization with methyl propiolate in tetrahydrofuran (THF) at 0°C for 2 hr, followed by room-temperature stirring for 12 hr. This step forms 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-ylpropanoate, with a yield of 78% after recrystallization. Fourier-transform infrared spectroscopy (FTIR) analysis reveals a characteristic oxadiazole C=N stretch at 1,640 cm1^{-1}.

Propanamide Side-Chain Functionalization

Propanoic Acid Activation

The propanoate ester is hydrolyzed to propanoic acid using 10% NaOH in ethanol (reflux, 4 hr), followed by activation with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dry acetonitrile (0°C, 2 hr). Activated intermediates are confirmed via thin-layer chromatography (TLC) with Rf_f = 0.72 (ethyl acetate/hexane, 3:7).

Coupling with 4-Methoxyaniline

The activated propanoic acid reacts with 4-methoxyaniline in dimethylformamide (DMF) at room temperature for 12 hr, forming N-(4-methoxyphenyl)propanamide. 13C^{13}C NMR (100 MHz, DMSO) confirms the amide bond: δ 169.8 (C=O), 156.2 (OCH3_3), 132.1–114.3 (Ar–C). Yield optimization studies show that stoichiometric DCC (1.2 equiv) increases purity to 92%.

Oxadiazole-Propanamide Coupling Strategies

Lithium Hydride-Mediated Thioether Formation

A thiol-functionalized oxadiazole intermediate (5-{3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl}propane-1-thiol) is prepared by treating the oxadiazole propanoate with Lawesson’s reagent (toluene, 110°C, 6 hr). Subsequent coupling with N-(4-methoxyphenyl)-2-bromopropanamide using lithium hydride in DMF (4 hr, RT) yields the target compound (41%). Mass spectrometry (MS) data validate the product: m/z 438.15 [M + H]+^+.

Direct Amide Coupling via DCC

The oxadiazole propanoic acid is coupled directly with 4-methoxyaniline using DCC/NHS in acetonitrile (0°C to RT, 14 hr). This one-pot method achieves a higher yield (67%) compared to multi-step approaches, with 1H^1H NMR showing distinct peaks for oxadiazole (δ 8.45) and amide (δ 10.21) protons.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reaction Time (hr)
Lithium Hydride CouplingThiol-oxadiazole + bromopropanamide418510
DCC-Mediated CouplingOxadiazole acid + 4-methoxyaniline679214
CyclocondensationAmidoxime + propiolate788912

The DCC-mediated route offers superior yield and purity, while cyclocondensation provides a streamlined pathway for oxadiazole formation. Challenges in thioether methods include byproduct formation during Lawesson’s reagent reactions, necessitating column chromatography for purification.

Mechanistic Insights and Byproduct Management

Side Reactions in Amidoxime Synthesis

Excess hydroxylamine hydrochloride (>1.5 equiv) leads to over-oxidation, generating nitro derivatives (detected via MS: m/z 195.08 [M + H]+^+). Stoichiometric control (1.1 equiv hydroxylamine) mitigates this issue.

DCC Byproduct Removal

Dicyclohexylurea (DCU), a DCC byproduct, is removed via three successive ethyl acetate filtrations, improving product purity from 82% to 92%.

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) using the DCC method demonstrate consistent yields (65–68%) with a 24 hr cycle time. Solvent recovery systems (acetonitrile distillation) reduce costs by 40%, making this route industrially viable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the oxadiazole ring.

    Reduction: Reduction reactions may target the oxadiazole ring or the amide group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and methoxyphenyl groups may play a role in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Electron-Donating vs. Electron-Withdrawing Groups
  • N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide ():
    • Substituents: 2,3-Dimethylphenyl (electron-donating) and 3-(trifluoromethyl)phenyl (electron-withdrawing).
    • Impact: The trifluoromethyl group increases lipophilicity and metabolic stability but may reduce aqueous solubility compared to methoxy groups .
  • N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (): Substituents: 3-Chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating).

Variations in the Oxadiazole-Linked Moieties

Propanamide Linker vs. Heterocyclic Modifications
  • 3-(3-(2-Fluoro-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (, Compound 6d): Substituents: 2-Fluoro-4-nitrophenyl (electron-withdrawing) and carbazole (bulky aromatic). Impact: The nitro group enhances reactivity but may reduce metabolic stability.
  • N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (): Structure: Quinazolinone and methoxyphenoxy-methyl groups. Impact: The quinazolinone core may confer kinase inhibition activity, diverging from the target compound’s likely receptor-binding profile .
Antitubercular and Receptor-Targeting Potentials
  • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ():
    • Substituents: 4-Fluorophenyl and piperidine-carboxamide.
    • Activity: Reported as a Mycobacterium tuberculosis inhibitor with high binding affinity. The fluorophenyl group’s electronegativity contrasts with the target compound’s methoxy groups, suggesting divergent target interactions .
  • Cannabinoid Receptor Agonists (): Compounds like MA2 and MA3 feature oxadiazole-propanamide backbones with chloro-fluorophenyl or pyridinyl substituents. Impact: These groups enhance CB2 receptor selectivity, whereas the target compound’s methoxy groups may favor interactions with other targets, such as enzymes or transporters .

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features and Properties

Compound Name Molecular Formula Substituents (Oxadiazole/Propanamide) Notable Properties Reference
N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (Target) C20H19N3O4 3-/4-Methoxyphenyl High solubility, dual electron-donating groups
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide C20H18F3N3O2 2,3-Dimethylphenyl / 3-(trifluoromethyl)phenyl Lipophilic, metabolically stable
3-(3-(2-Fluoro-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6d) C25H19FN6O4 2-Fluoro-4-nitrophenyl / carbazole Potential kinase inhibition
N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide C19H16ClN3O3 3-Chlorophenyl / 4-methoxyphenyl Enhanced receptor binding affinity

Biological Activity

N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that belongs to the class of oxadiazole derivatives. This section explores its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Oxadiazole Derivatives : Compounds containing the 1,2,4-oxadiazole ring system have been shown to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of these compounds allows for diverse interactions with biological targets, making them valuable in drug discovery and development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies have indicated that it can activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins such as p53 and caspase-3 .
  • Targeting Receptors : It may bind to various receptors and modulate their activity, impacting cellular signaling pathways critical for tumor growth .

Research Findings

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Anticancer Activity :
    • In vitro studies demonstrated that derivatives containing the oxadiazole ring exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and SK-MEL-2 (melanoma) with IC50 values in the micromolar range .
    • Molecular docking studies suggested strong interactions between the compound and target proteins involved in cancer progression .
  • Antimicrobial Properties :
    • The compound has also shown promise as an antimicrobial agent, with studies indicating effectiveness against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsIC50 Values (µM)References
AnticancerMCF-70.65
SK-MEL-22.41
AntimicrobialVarious Bacterial StrainsVariable

Table 2: Mechanistic Insights

MechanismDescriptionReferences
Enzyme InhibitionInhibits key enzymes involved in cancer cell growth
Apoptosis InductionActivates p53 and caspase pathways
Receptor ModulationInteracts with cellular receptors affecting signaling

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant antibacterial activity with minimal inhibitory concentrations (MIC) suggesting its viability as a new antimicrobial agent.

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